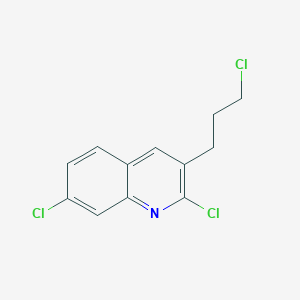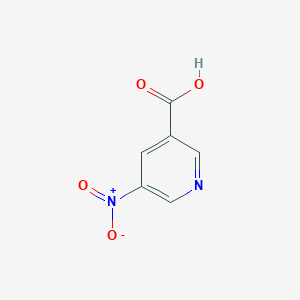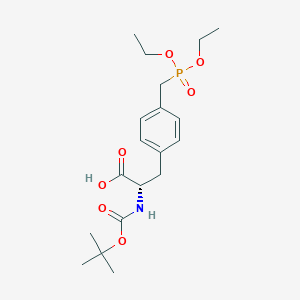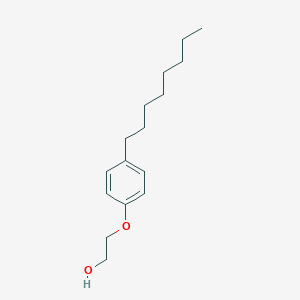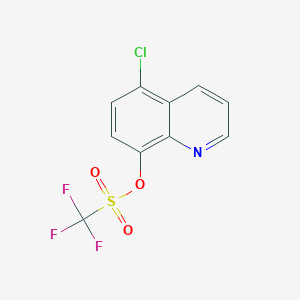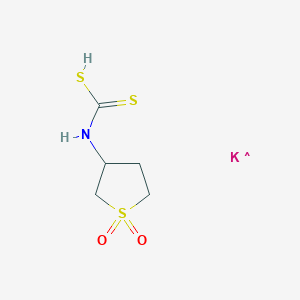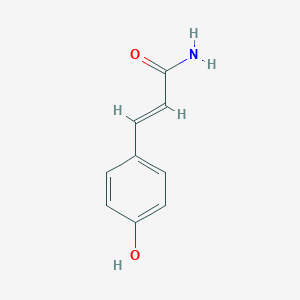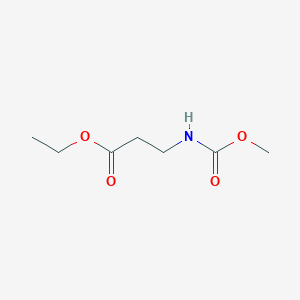
Ethyl loflazepate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl loflazepate, (R)- is a chemical compound that belongs to the class of benzodiazepines. It is commonly used as an anxiolytic drug and has been found to be effective in treating anxiety disorders, insomnia, and other related conditions. Ethyl loflazepate, (R)- is a chiral molecule, which means that it has two enantiomers, (R)- and (S)-. In
Mecanismo De Acción
Ethyl loflazepate, (R)- acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in the chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety and sedation.
Efectos Bioquímicos Y Fisiológicos
Ethyl loflazepate, (R)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in mood regulation and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl loflazepate, (R)- in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that it can be difficult to control the dosage and the effects can vary depending on the individual.
Direcciones Futuras
There are several future directions for research on Ethyl loflazepate, (R)-. One area of research is to explore its potential for treating other conditions, such as depression and post-traumatic stress disorder. Another area of research is to investigate the long-term effects of Ethyl loflazepate, (R)- on the brain and the body. Additionally, more research is needed to understand the optimal dosage and the potential for tolerance and withdrawal.
Conclusion:
In conclusion, Ethyl loflazepate, (R)- is a chiral benzodiazepine that has been extensively studied for its anxiolytic and sedative effects. Its mechanism of action involves enhancing the binding of GABA to the receptor, which leads to a decrease in neuronal excitability and a reduction in anxiety and sedation. Ethyl loflazepate, (R)- has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of Ethyl loflazepate, (R)- involves the reaction of (R)-2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to obtain Ethyl loflazepate, (R)-. The yield of this synthesis method is around 70%.
Aplicaciones Científicas De Investigación
Ethyl loflazepate, (R)- has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in treating anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used to treat insomnia and other related conditions.
Propiedades
Número CAS |
158251-58-2 |
|---|---|
Nombre del producto |
Ethyl loflazepate, (R)- |
Fórmula molecular |
C18H14ClFN2O3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m1/s1 |
Clave InChI |
CUCHJCMWNFEYOM-MRXNPFEDSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
SMILES canónico |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Sinónimos |
1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




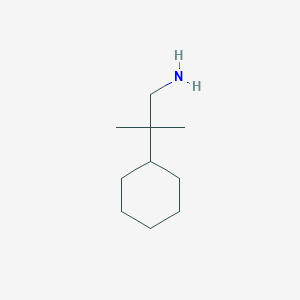
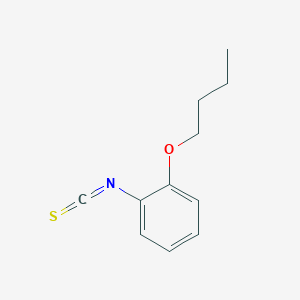
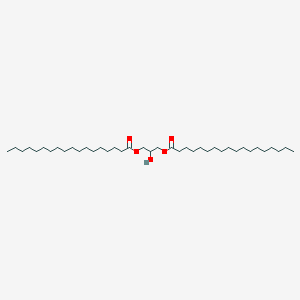
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
